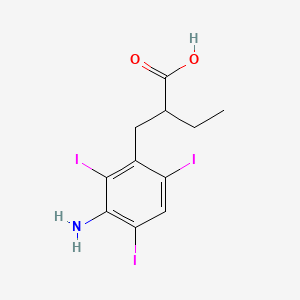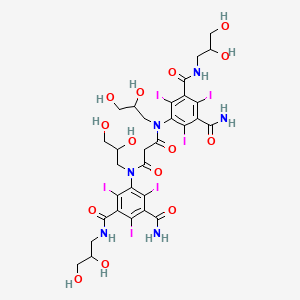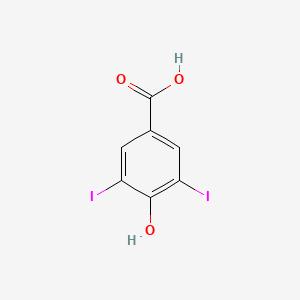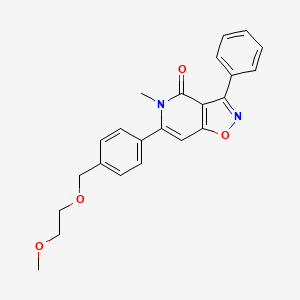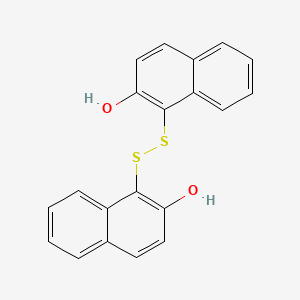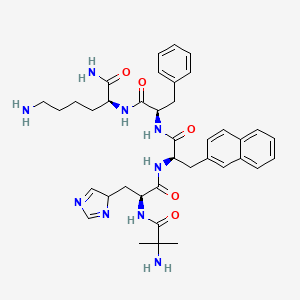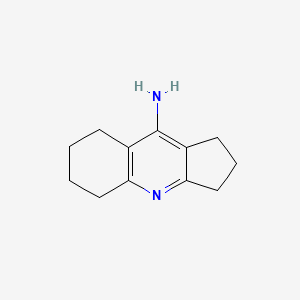
Iprovalicarb
Übersicht
Beschreibung
Iprovalicarb is a chemical compound with the molecular formula C18H28N2O3 . It is also known by its IUPAC name: propan-2-yl [(2S)-3-methyl-1-{[(1Ξ)-1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl]carbamate .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The analysis of field samples is carried out by employing liquid chromatography tandem mass spectrometry (LC–MS/MS) for this compound residues .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C18H28N2O3 . The exact mass is 320.21 and the molecular weight is 320.433 .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, in the field of agriculture, it has been studied for its behavior in the field and its transfer from grapes to wine during winemaking .
Physical And Chemical Properties Analysis
This compound is a white to yellow powder with a melting point of 163-165°C (mixture), 183°C (SR), and 199°C (SS). It has a density of 1.11 at 20°C . Its solubility in water is 11.0 (SR) and 6.8 (SS) mg/l at 20°C .
Wissenschaftliche Forschungsanwendungen
Iprovalicarb: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Umweltbelastung und Rückstandsverhalten: this compound wird häufig in Kombination mit anderen Pestiziden wie Kupferoxychlorid verwendet, und seine Umweltbelastung und sein Rückstandsverhalten sind wichtige Forschungsbereiche. Es wurden Untersuchungen durchgeführt, um die Abbaukinetik von this compound und sein Verhalten unter verschiedenen Umweltbedingungen zu verstehen .
Risikobewertung in landwirtschaftlichen Verfahren: Risikobewertungsstudien sind entscheidend, um die sichere Verwendung von this compound in der Landwirtschaft zu gewährleisten. Mehrere Feldversuche an verschiedenen Standorten wurden durchgeführt, um das Abbauverhalten von this compound bei der Anwendung mit Propineb auf Kulturen wie Tomaten zu untersuchen, was wertvolle Daten für sichere Applikationsraten und -intervalle liefert .
3. Nachweis von Rückständen in Lebensmittelprodukten Die Entwicklung von Biosensoren für den schnellen Nachweis von this compound-Rückständen in Gemüse ist eine wichtige Anwendung in der Lebensmittelsicherheit. Automatisierte Biosensoren, die Enzyme-Immunoassays implementieren, können helfen, die Gehalte an Fungizidrückständen zu überwachen und so die Verbrauchersicherheit zu gewährleisten .
Fungizid-Wirksamkeit im Pflanzenschutz: this compound ist bekannt für seine hohe biologische Aktivität und Wirksamkeit gegen verschiedene Pflanzenpathogene wie Falschen Mehltau, Peronospora, Phytophthora und Alternaria-Arten. Seine Verwendung zum Schutz von Kulturen wie Weinreben, Kartoffeln, Tomaten und Tabak vor Oomycetenbefall ist gut dokumentiert .
5. Systemische Wirkung bei der Pflanzenkrankheitsbekämpfung Als systemisches Fungizid ermöglicht die Wirkungsweise von this compound die Aufnahme durch Pflanzen und bietet einen internen Schutz gegen Krankheiten. Dieses Merkmal macht es besonders effektiv bei der Bekämpfung von Krankheiten, die das innere Gewebe von Pflanzen betreffen .
Toxikologisches und ökotoxikologisches Profil: this compound ist für sein ausgezeichnetes toxikologisches und ökotoxikologisches Profil bekannt, was es zu einer bevorzugten Wahl unter den Fungiziden macht. Studien zu seinem Sicherheitsprofil helfen bei der Festlegung geeigneter Anwendungsrichtlinien, um potenzielle negative Auswirkungen auf Nicht-Zielorganismen und die Umwelt zu minimieren .
Wirkmechanismus
Target of Action
Iprovalicarb is a distinctive carbamate fungicide renowned for its targeted action against oomycete fungi . Its primary targets are the pathogens causing diseases like downy mildew in grapes and late blight in potatoes .
Mode of Action
This compound operates through a specific mechanism of action, inhibiting the cellular process of cell wall formation in pathogens . It acts on cellulose synthase (CelA; EC 2.4.1.12), a key enzyme involved in the biosynthesis of cellulose, a major component of the cell wall .
Biochemical Pathways
The inhibition of cellulose synthase disrupts the normal process of cell wall formation in the targeted pathogens. This disruption in the biochemical pathway leads to the inability of the pathogen to maintain its structural integrity, ultimately leading to its death .
Pharmacokinetics
This compound exhibits first-order kinetics, meaning that the rate of its elimination from the body (or in this case, from the environment) is directly proportional to the concentration of the drug . The half-life values of this compound in different environments ranged from 1.08 to 4.67 days . This suggests that this compound is relatively quickly metabolized and eliminated from the environment.
Result of Action
The result of this compound’s action is the effective control of oomycete fungi, particularly those causing diseases like downy mildew in grapes and late blight in potatoes . It shows excellent anti-sporulant, protective, and eradicative action and is effective against late blight disease of potato caused by P. infestans .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the dissipation of this compound was found to be slower in tomato fruits as compared to cucumber fruits . Furthermore, a critical area of concern has been identified in relation to potential groundwater contamination by relevant metabolite PMPA when applied to soils with low clay content . This suggests that soil composition can significantly impact the environmental behavior of this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Iprovalicarb plays a crucial role in biochemical reactions by inhibiting the biosynthesis of cell wall components in fungi. It interacts with enzymes involved in the synthesis of β-glucans, which are essential components of the fungal cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to the death of the fungal cells. Additionally, this compound interacts with various proteins and biomolecules within the fungal cells, further enhancing its fungicidal activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell wall synthesis, leading to cell lysis and death. In plant cells, this compound is absorbed and translocated, providing systemic protection against fungal infections. It influences cell signaling pathways by inhibiting the production of signaling molecules involved in fungal growth and development. Furthermore, this compound affects gene expression by downregulating the expression of genes involved in cell wall synthesis and upregulating stress response genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific enzymes involved in the biosynthesis of β-glucans in the fungal cell wall. By inhibiting these enzymes, this compound prevents the formation of essential cell wall components, leading to cell lysis. Additionally, this compound may interact with other biomolecules within the fungal cells, such as proteins involved in stress response and signaling pathways, further enhancing its fungicidal activity. These interactions result in the inhibition of fungal growth and the eventual death of the fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its rapid degradation, with a half-life ranging from 2.5 to 4.67 days depending on the environmental conditions and the type of crop. This rapid degradation ensures that this compound does not persist in the environment, reducing the risk of long-term adverse effects on non-target organisms. The fungicidal activity of this compound remains effective during its active period, providing protection against fungal infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At recommended doses, this compound is effective in controlling fungal infections without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, as well as alterations in metabolic processes. These threshold effects highlight the importance of adhering to recommended dosages to ensure the safe and effective use of this compound in agricultural practices .
Metabolic Pathways
This compound is involved in several metabolic pathways within fungal cells. It interacts with enzymes responsible for the biosynthesis of β-glucans, inhibiting their activity and disrupting cell wall formation. Additionally, this compound may affect other metabolic pathways, such as those involved in energy production and stress response, further enhancing its fungicidal activity. The compound is rapidly metabolized and degraded, ensuring that it does not accumulate in the environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. In plant cells, this compound is absorbed and translocated via the xylem and phloem, providing systemic protection against fungal infections. It may interact with transporters and binding proteins that facilitate its movement within the plant. The localization and accumulation of this compound within specific tissues and organs ensure its effective fungicidal activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Within fungal cells, this compound targets the cell wall synthesis machinery, inhibiting the enzymes responsible for β-glucan biosynthesis. In plant cells, this compound may be localized to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where it can interact with target enzymes and proteins. Post-translational modifications and targeting signals may direct this compound to these specific locations, enhancing its fungicidal activity .
Eigenschaften
IUPAC Name |
propan-2-yl N-[3-methyl-1-[1-(4-methylphenyl)ethylamino]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWYYSKZYIQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861356 | |
| Record name | Propan-2-yl (3-methyl-1-{[1-(4-methylphenyl)ethyl]amino}-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the target of Iprovalicarb?
A1: While the exact target of this compound is not fully understood, research suggests it disrupts cell wall synthesis in oomycetes. Studies have focused on its potential effects on the localization and activity of cell wall biosynthesis enzymes, cellulose synthase, and chitin synthase. []
Q2: How does this compound affect cellulose synthase?
A2: Research indicates that this compound treatment can lead to a partial agglomeration of cellulose synthase in the plasma membrane of oomycete hyphae. []
Q3: Does this compound affect chitin synthase?
A3: Current research suggests that this compound does not significantly alter the localization of chitin synthase in oomycetes. []
Q4: What are the downstream effects of this compound treatment on oomycetes?
A4: this compound's disruption of cell wall synthesis appears to trigger a general plant-like defense mechanism in oomycetes. It may also interfere with the transport of cell wall material, leading to an accumulation of glucans that the cells attempt to remove. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H21N3O3, and its molecular weight is 291.35 g/mol. [Information not directly provided in the abstracts, sourced from PubChem]
Q6: Is this compound compatible with other fungicides?
A6: this compound is compatible with several fungicides and is often formulated in mixtures. Some examples include mancozeb, folpet, copper oxychloride, and propineb. [, , , , , , , ]
Q7: Is there a risk of resistance developing to this compound?
A7: Yes, research suggests a moderate to high risk of resistance developing in oomycete populations to this compound. [, , , ]
Q8: What are the resistance mechanisms associated with this compound?
A8: A specific point mutation (V1109L) in the cellulose synthase 3 (CesA3) gene has been identified in this compound-resistant Phytophthora melonis isolates. []
Q9: What plant diseases is this compound effective against?
A9: this compound shows efficacy against various oomycete diseases, including downy mildew in grapes, cucumbers, and onions; late blight in tomatoes and potatoes; and anthracnose in watermelon and pepper. [, , , , , , ]
Q10: What is the efficacy of this compound compared to other fungicides?
A10: Field trials have shown this compound to be as effective as metalaxyl-containing products in controlling downy mildew in pearl millet. [] It also demonstrates superior eradicant activity compared to metalaxyl. [] In grapevine trials, this compound-based fungicides demonstrated comparable or higher efficacy to dimethomorph and folpet in controlling downy mildew on leaves and berries. []
Q11: What analytical methods are used to detect this compound residues?
A11: Various methods have been developed for the detection and quantification of this compound residues, including: * High-performance liquid chromatography with ultraviolet detection (HPLC-UV) [, ]* High-performance liquid chromatography with ultraviolet diode array detection and mass spectrometry (HPLC-UVD/MS) [] * Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) []* Gas chromatography coupled with ion trap mass spectrometry (GC-ITMS) []* Surface plasmon resonance (SPR) biosensors []* Enzyme-linked immunosorbent assay (ELISA) [, ]
Q12: How effective are common winemaking practices in removing this compound residues?
A12: The winemaking process, particularly the clarification stage, can significantly reduce this compound residues in wine, although complete removal is not always achieved. [, ]
Q13: How do spent mushroom substrates affect the degradation of this compound in soil?
A13: The addition of composted spent mushroom substrate (C-SMS) to vineyard soil can significantly reduce the degradation rate of this compound, leading to higher persistence. In contrast, fresh spent mushroom substrate (F-SMS) had a lesser effect on this compound degradation. []
Q14: What are some alternative fungicides to this compound for managing oomycete diseases?
A14: Numerous alternative fungicides are available with varying modes of action and efficacy against specific oomycete diseases. Some examples include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






